molecular formula C18H18FNOS B1327175 4'-Fluoro-3-thiomorpholinomethyl benzophenone CAS No. 898763-09-2

4'-Fluoro-3-thiomorpholinomethyl benzophenone

Cat. No. B1327175
M. Wt: 315.4 g/mol
InChI Key: ZFMXZKJLJPOSFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzophenone derivatives, including those with fluorine substituents, has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which may share synthetic pathways with 4'-Fluoro-3-thiomorpholinomethyl benzophenone, has been developed, demonstrating the potential for creating biologically active molecules with fluorine substituents . Similarly, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide has been described, highlighting the use of nucleophilic labeling methods starting from [18F]fluoride . These methods could potentially be adapted for the synthesis of related fluorinated benzophenone compounds.

Molecular Structure Analysis

The molecular structure of fluorinated benzophenone derivatives has been characterized using various techniques. Single-crystal X-ray analysis has been employed to determine the structure of novel inhibitors of hepatitis B, which could be structurally related to 4'-Fluoro-3-thiomorpholinomethyl benzophenone . Additionally, the crystal structure of other benzophenone derivatives has been investigated, providing insights into the relationship between structure and nonlinear optical properties . These studies contribute to the understanding of how fluorine substitution affects the molecular structure of benzophenone derivatives.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives towards various nucleophiles has been studied, which is relevant for understanding the chemical behavior of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This suggests that the presence of a fluorine atom could influence the reactivity of benzophenone derivatives in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives have been explored, with a focus on their photophysical properties and potential biological activities. Fluorinated benzophenone derivatives have been synthesized as multipotent agents against Alzheimer's disease, demonstrating the importance of fluorine substituents in modulating biological activity . Additionally, the photophysical properties of fluorophores based on aryl-substituted benzo[1,2-b:4,3-b']dithiophenes have been evaluated, indicating that fluorine substitution can tune the optical properties of these compounds .

Scientific Research Applications

Alzheimer's Disease Research

4'-Fluoro-3-thiomorpholinomethyl benzophenone derivatives have been explored for their potential in Alzheimer's disease treatment. Belluti et al. (2014) synthesized a library of fluorinated benzophenone analogues, finding that certain derivatives exhibited micromolar potency against β-secretase and acetylcholinesterase, key targets in Alzheimer's disease. These compounds also showed promise in counteracting intracellular ROS formation, which is significant in neurodegenerative diseases (Belluti et al., 2014).

Antimicrobial Activity

Sathe et al. (2011) reported on the synthesis of fluorinated benzothiazolo imidazole compounds, which included derivatives of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. These compounds exhibited promising antimicrobial activity, highlighting their potential application in addressing microbial infections (Sathe et al., 2011).

properties

IUPAC Name

(4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMXZKJLJPOSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643369
Record name (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3-thiomorpholinomethyl benzophenone

CAS RN

898763-09-2
Record name Methanone, (4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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